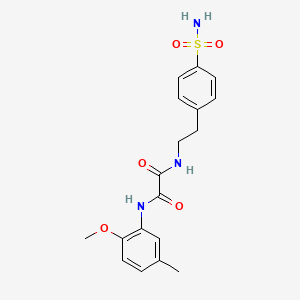

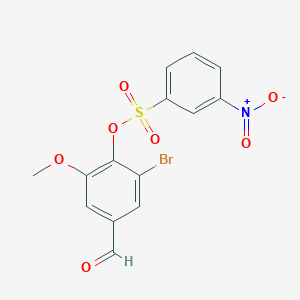

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

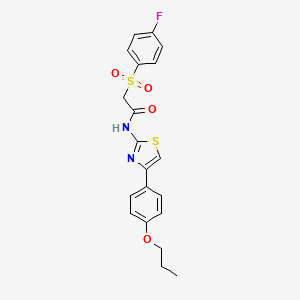

“6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid” is a complex organic compound. It likely contains a fluorobenzyl group, a thiomorpholine ring (a morpholine ring with a sulfur atom), and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiomorpholine ring could potentially create a chiral center .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorobenzyl group could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

1. Antiretroviral Activity

Quinolone carboxylic acids, which include compounds related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, have been studied for their antiretroviral activity, specifically as human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. These compounds have shown significant potential in strand transfer assays and antiviral assays, making them candidates for further clinical studies (Sato et al., 2009).

2. Fluorescent Labeling Reagents

Compounds similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been utilized as fluorescent labeling reagents. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has demonstrated strong fluorescence in aqueous media, showing potential for biomedical analysis (Hirano et al., 2004).

3. Antimycobacterial Properties

Similar compounds have been synthesized and evaluated for their antimycobacterial activities against strains like Mycobacterium tuberculosis. These studies indicate potential applications in treating bacterial infections, including drug-resistant strains (Senthilkumar et al., 2008).

4. GPR39 Agonists

Certain kinase inhibitors structurally related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been identified as novel GPR39 agonists. These findings expand the potential therapeutic applications of these compounds in areas like metabolic disorders (Sato et al., 2016).

5. Antibacterial and Anticancer Agents

Tetracyclic fluoroquinolones, which are structurally related, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds have shown potential as dual-acting chemotherapeutics, especially against multidrug-resistant staphylococci and various cancer cells (Al-Trawneh et al., 2010).

6. Optical Chemosensors

Compounds structurally similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been developed as optical chemosensors. These chemosensors have shown high selectivity and sensitivity for detecting analytes like ferric ions in mixed aqueous organic media, which can be useful in environmental and biological applications (Saleem et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHWICNUESEUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

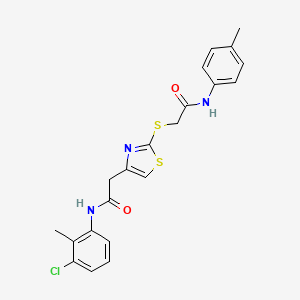

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

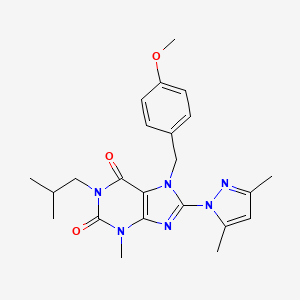

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)